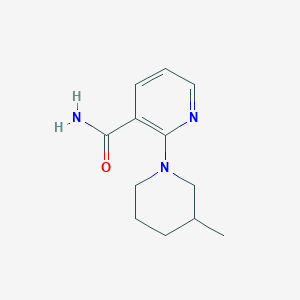
2-(3-Methylpiperidino)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylpiperidino)nicotinamide (MPN) is a chemical compound that has been widely used in scientific research. It is a nicotinamide derivative that has shown potential in various fields, including neuroprotection, cancer therapy, and immunomodulation.
作用机制
The exact mechanism of action of 2-(3-Methylpiperidino)nicotinamide is not fully understood. However, it has been proposed that 2-(3-Methylpiperidino)nicotinamide exerts its neuroprotective effects by activating the NAD-dependent deacetylase sirtuin-1 (SIRT1) and reducing oxidative stress. 2-(3-Methylpiperidino)nicotinamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, 2-(3-Methylpiperidino)nicotinamide has been found to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
2-(3-Methylpiperidino)nicotinamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of NAD+ and SIRT1, which are involved in cellular metabolism and stress response. 2-(3-Methylpiperidino)nicotinamide has also been found to reduce the levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes. Additionally, 2-(3-Methylpiperidino)nicotinamide has been shown to regulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.
实验室实验的优点和局限性
2-(3-Methylpiperidino)nicotinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 2-(3-Methylpiperidino)nicotinamide has also been found to have low toxicity, making it suitable for in vitro and in vivo studies. However, 2-(3-Methylpiperidino)nicotinamide has some limitations, such as its poor solubility in water, which may affect its bioavailability. Additionally, 2-(3-Methylpiperidino)nicotinamide has been found to have some off-target effects, which may complicate the interpretation of research findings.
未来方向
There are several future directions for 2-(3-Methylpiperidino)nicotinamide research. One direction is to investigate its potential in other neurodegenerative diseases such as Huntington's disease and multiple sclerosis. Another direction is to explore its immunomodulatory effects in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3-Methylpiperidino)nicotinamide and its potential off-target effects. Finally, the development of more water-soluble and bioavailable derivatives of 2-(3-Methylpiperidino)nicotinamide may enhance its therapeutic potential.
Conclusion:
In conclusion, 2-(3-Methylpiperidino)nicotinamide is a promising compound that has shown potential in various fields of research. Its neuroprotective, anticancer, and immunomodulatory effects make it a potential candidate for therapeutic applications. Further research is needed to fully understand its mechanism of action and potential off-target effects. The development of more water-soluble and bioavailable derivatives may enhance its therapeutic potential.
合成方法
2-(3-Methylpiperidino)nicotinamide can be synthesized by reacting 3-methylpiperidine with nicotinic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction can be carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). After the reaction, the product can be purified by column chromatography or recrystallization.
科学研究应用
2-(3-Methylpiperidino)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(3-Methylpiperidino)nicotinamide has also been investigated for its anticancer properties, particularly in breast cancer and lung cancer. Additionally, 2-(3-Methylpiperidino)nicotinamide has been found to modulate the immune system, making it a potential candidate for immunotherapy.
属性
IUPAC Name |
2-(3-methylpiperidin-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-4-3-7-15(8-9)12-10(11(13)16)5-2-6-14-12/h2,5-6,9H,3-4,7-8H2,1H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCOGWTXHPEDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=CC=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)
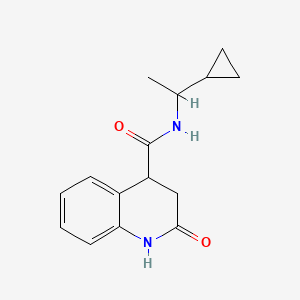
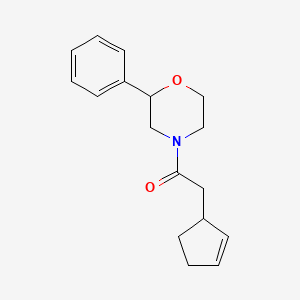

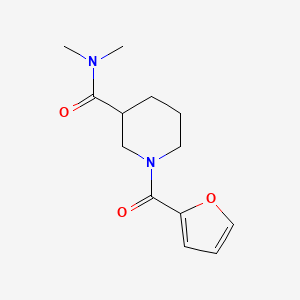
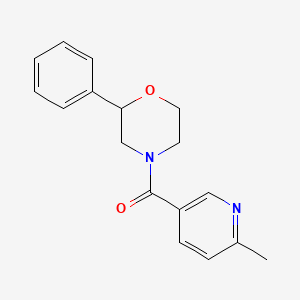
![N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7493347.png)
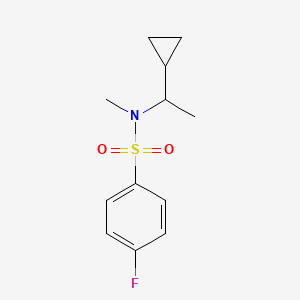

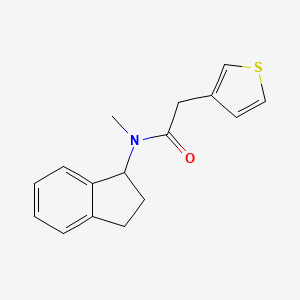
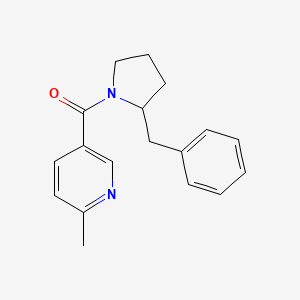
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)
![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)